molecular formula C10H8F3N B3019115 2-[3-(Trifluoromethyl)phenyl]propanenitrile CAS No. 175225-48-6

2-[3-(Trifluoromethyl)phenyl]propanenitrile

Cat. No.: B3019115
CAS No.: 175225-48-6
M. Wt: 199.176
InChI Key: HEMKYZFNRRHYHH-UHFFFAOYSA-N
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Description

2-[3-(Trifluoromethyl)phenyl]propanenitrile (CAS: 1185317-90-1, molecular formula: C₁₀H₈F₃N, molecular weight: 199.18 g/mol) is a nitrile-containing aromatic compound featuring a trifluoromethyl (-CF₃) group at the meta position of the phenyl ring . The electron-withdrawing nature of the -CF₃ group significantly influences the compound’s reactivity, solubility, and biological interactions. It is synthesized via alkylation of (3-(trifluoromethyl)phenyl)acetonitrile with methyl iodide (MeI) in the presence of sodium hydride (NaH), followed by purification via column chromatography . Its structural confirmation is achieved through ¹H and ¹³C NMR spectroscopy, with characteristic peaks for the -CF₃ group (δ ~120–125 ppm in ¹³C NMR) and the nitrile moiety (δ ~1.5–2.5 ppm in ¹H NMR for the CH₂CN group) .

Properties

IUPAC Name

2-[3-(trifluoromethyl)phenyl]propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N/c1-7(6-14)8-3-2-4-9(5-8)10(11,12)13/h2-5,7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEMKYZFNRRHYHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)C1=CC(=CC=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Trifluoromethyl)phenyl]propanenitrile typically involves the reaction of 3-trifluoromethylphenylacetonitrile with methyl iodide in the presence of sodium hydride as a base. The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) under an inert atmosphere at low temperatures (0°C) and then brought to room temperature . The reaction mixture is quenched with water and extracted with an organic solvent like ethyl acetate to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[3-(Trifluoromethyl)phenyl]propanenitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring and the nitrile group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.

Major Products Formed

Scientific Research Applications

2-[3-(Trifluoromethyl)phenyl]propanenitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-(Trifluoromethyl)phenyl]propanenitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins more effectively. This interaction can lead to the modulation of enzyme activity, receptor binding, and other biochemical processes .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (-CF₃, -Cl, -OCF₃) enhance metabolic stability but reduce nucleophilic reactivity .
  • Substitution position : Meta-substituted derivatives (e.g., 15c) exhibit superior CaV1.3 inhibition compared to ortho- or para-substituted analogs .
  • Steric effects : α-Methylation (15d) decreases inhibitory activity in photosynthetic electron transport (PET) assays due to hindered binding .

Physicochemical Properties

  • Polarity : The -CF₃ group increases hydrophobicity (logP ~2.5) compared to -Cl (logP ~2.1) or -F (logP ~1.8) analogs .
  • Thermal stability : Trifluoromethyl derivatives (e.g., 15c) decompose at higher temperatures (~250°C) than chlorinated analogs (~220°C) .
  • Solubility : 2-[3-(Trifluoromethyl)phenyl]propanenitrile is sparingly soluble in water (<0.1 mg/mL) but highly soluble in organic solvents like acetonitrile or THF .

Biological Activity

2-[3-(Trifluoromethyl)phenyl]propanenitrile, a compound characterized by its trifluoromethyl group attached to a phenyl ring and a propanenitrile moiety, has garnered attention for its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C10H8F3N
  • Molecular Weight : 201.17 g/mol

The trifluoromethyl group enhances the compound's lipophilicity, which is significant for its interaction with biological membranes and proteins.

Biological Activities

Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and potential antitumor applications.

Antimicrobial Activity

In preliminary studies, this compound has shown promising antimicrobial effects against several pathogens. For instance:

  • In vitro Studies : The compound was tested against bacterial strains, demonstrating significant inhibition of growth at specific concentrations. The minimum inhibitory concentration (MIC) values were determined to assess its potency.
Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that the compound may serve as a lead for developing new antimicrobial agents.

Antitumor Activity

The potential antitumor properties of this compound have also been investigated:

  • Cell Line Studies : The compound was evaluated against various cancer cell lines, including breast and colon cancer cells. Results indicated that it could induce apoptosis in these cells, with IC50 values ranging from 10 to 30 µM depending on the cell line.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

  • Interaction with Lipid Membranes : The lipophilic nature of the trifluoromethyl group may facilitate the compound's incorporation into lipid bilayers, disrupting membrane integrity and leading to cell death.
  • Enzymatic Modulation : The compound may interact with specific enzymes or receptors involved in cellular signaling pathways, thereby altering their activity.

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds, providing context for the potential applications of this compound:

  • Antiparasitic Activity : A study on related compounds revealed significant activity against Leishmania donovani, indicating that structural modifications could enhance efficacy against parasitic infections .
  • Neurotransmitter Regulation : Research has highlighted the role of compounds with similar structures in modulating neurotransmitter transporters, suggesting potential applications in neuropsychiatric disorders .

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